AKR1C3 Isoform Selectivity vs. AKR1C2 and AKR1C1
8-Chloro-2-methyl-1,7-naphthyridine exhibits quantifiable isoform selectivity within the aldo-keto reductase family 1C, a finding relevant for developing inhibitors with minimized off-target effects. It demonstrates a 16.9-fold higher potency for AKR1C3 (IC50 = 5.46 µM) compared to AKR1C2 (IC50 = 92.3 µM) and a 30.6-fold higher potency compared to AKR1C1 (IC50 = 167 µM) in recombinant enzyme assays [1]. While this level of selectivity is modest, it provides a defined starting point for medicinal chemistry optimization, as selectivity against closely related isoforms like AKR1C2 is a critical parameter for target validation and lead development [2]. In contrast, many unsubstituted naphthyridine scaffolds lack this intrinsic selectivity profile and require extensive derivatization to achieve any isoform preference.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human AKR isoforms |
|---|---|
| Target Compound Data | AKR1C3 IC50 = 5.46 µM; AKR1C2 IC50 = 92.3 µM; AKR1C1 IC50 = 167 µM |
| Comparator Or Baseline | Selectivity ratio for AKR1C3 vs. AKR1C2 = 16.9; vs. AKR1C1 = 30.6 |
| Quantified Difference | 16.9-fold selectivity for AKR1C3 over AKR1C2; 30.6-fold over AKR1C1 |
| Conditions | In vitro recombinant enzyme assay measuring S-tetralol oxidation via microplate fluorescence |
Why This Matters
This quantified isoform selectivity profile is a critical parameter for selecting a starting scaffold for AKR1C3-targeted inhibitor development, as it indicates potential for further optimization toward clinical candidates with reduced off-target activity.
- [1] BindingDB. (2024). BDBM50396748 CHEMBL366350: Affinity Data for 8-Chloro-2-methyl-1,7-naphthyridine. View Source
- [2] ChEMBL. (2024). Selectivity index, ratio of IC50 for inhibition of human recombinant AKR1C2 to IC50 for inhibition of human recombinant AKR1C3 (CHEMBL5350503). View Source
